3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, along with a thiadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with fluorine and trifluoromethyl groups. One common method involves the halogenation and subsequent fluorination of pyridine derivatives . The thiadiazole moiety is then introduced through cyclization reactions involving appropriate precursors such as thiosemicarbazides .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale halogenation and fluorination reactions, followed by cyclization under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in similar applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Uniqueness
3-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a trifluoromethyl group and a thiadiazole moiety, which confer distinct chemical and biological properties. This combination makes it particularly valuable in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H4F4N4S |
---|---|
Molecular Weight |
264.21 g/mol |
IUPAC Name |
3-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H4F4N4S/c9-4-1-3(8(10,11)12)2-14-5(4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16) |
InChI Key |
QFJVNXURCZAGRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C2=NSC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
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